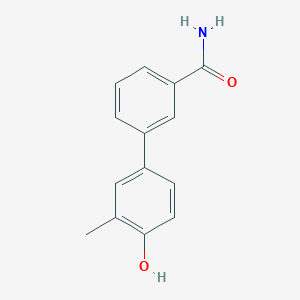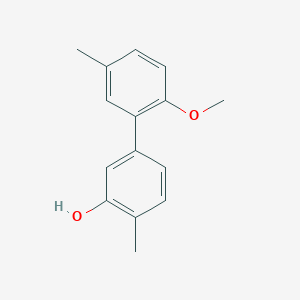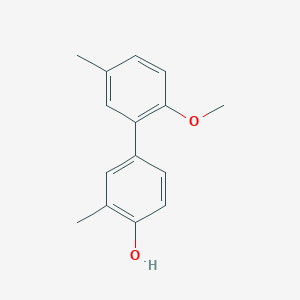
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (3-M5-MDPP) is a phenolic compound with a wide range of applications in scientific research. It is a derivative of 3-Methyl-5-(3,4-methylenedioxyphenyl)phenol, which is also known as 5-Methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid. 3-M5-MDPP is a white crystalline solid with a melting point of about 200°C and a boiling point of about 250°C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
作用機序
3-M5-MDPP is a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin, norepinephrine, and dopamine. 3-M5-MDPP is oxidized by MAO to form 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate, which is then further metabolized.
Biochemical and Physiological Effects
3-M5-MDPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine. In addition, it has been shown to increase the levels of these neurotransmitters in the brain. It has also been shown to increase the levels of serotonin in the hippocampus and amygdala, and to decrease the levels of dopamine in the striatum.
実験室実験の利点と制限
3-M5-MDPP has several advantages and limitations for laboratory experiments. One advantage is that it is available in high purity, which makes it ideal for use in experiments. In addition, it is relatively stable and does not require special storage conditions. However, 3-M5-MDPP can be toxic in high doses, and it can interact with other chemicals, so it should be handled with caution.
将来の方向性
There are several potential future directions for research involving 3-M5-MDPP. One potential direction is to investigate the mechanisms of action of 3-M5-MDPP and its metabolites. In addition, further research could be conducted to explore the effects of 3-M5-MDPP on other neurotransmitters, such as glutamate and GABA. Finally, further research could be conducted to explore the potential therapeutic applications of 3-M5-MDPP, such as in the treatment of depression and anxiety.
合成法
3-M5-MDPP can be synthesized by several methods. The most common method is the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with ethyl acetate, followed by hydrolysis of the resulting ester. This method has been used to synthesize 3-M5-MDPP in yields up to 95%. In addition, 3-M5-MDPP can also be synthesized by the reaction of 3-methyl-5-(3,4-methylenedioxyphenyl)phenol with sodium borohydride, followed by hydrolysis of the resulting boronate ester.
科学的研究の応用
3-M5-MDPP is widely used in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as a ligand for the serotonin transporter. It has also been used in studies of the metabolism of drugs, including opiates and cocaine. In addition, 3-M5-MDPP has been used in the synthesis of other compounds, such as 5-methyl-3-phenyl-4-oxo-2-thioxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid and 3-methyl-5-(3,4-methylenedioxyphenyl)phenol-4-sulfonate.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-11(6-12(15)5-9)10-2-3-13-14(7-10)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECEZTZDSOGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














